3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
BMY-25368 is a potent long-acting H2-receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
86134-80-7
VCID:
VC0521800
InChI:
InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2
SMILES:
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N
Molecular Formula:
C19H25N3O3
Molecular Weight:
343.4 g/mol
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
CAS No.: 86134-80-7
Inhibitors
VCID: VC0521800
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 86134-80-7 |
---|---|
Product Name | 3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- |
Molecular Formula | C19H25N3O3 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |
Standard InChI | InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |
Standard InChIKey | KSBYXRUNSLGUNE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Appearance | Solid powder |
Description | BMY-25368 is a potent long-acting H2-receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |
Reference | 1: Baumeister P, Erdmann D, Biselli S, Kagermeier N, Elz S, Bernhardt G, Buschauer A. [(3) H]UR-DE257: development of a tritium-labeled squaramide-type selective histamine H2 receptor antagonist. ChemMedChem. 2015 Jan;10(1):83-93. doi: 10.1002/cmdc.201402344. Epub 2014 Oct 15. PubMed PMID: 25320025. 2: Wilder-Smith CH, Merki HS. Is the time of dosing of a potent long-acting H2-receptor antagonist critical? Twenty-four-hour pH measurements with SKF-94482. Scand J Gastroenterol. 1991 May;26(5):501-7. PubMed PMID: 1678550. 3: Orsini JA, Dreyfuss DJ, Vecchione J, Spencer PA, Uhlman R. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. Am J Vet Res. 1991 Jan;52(1):108-10. PubMed PMID: 1673593. 4: Gavey CJ, Smith JT, Nwokolo CU, Pounder RE. The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Aliment Pharmacol Ther. 1989 Dec;3(6):557-64. PubMed PMID: 2577500. 5: Cavanagh RL, Buyniski JP. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Aliment Pharmacol Ther. 1989 Jun;3(3):299-313. PubMed PMID: 2577694. 6: Chiverton SG, Burget DW, Hunt RH. Do H2 receptor antagonists have to be given at night? A study of the antisecretory profile of SKF 94482, a new H2 receptor antagonist which has a profound effect on daytime acidity. Gut. 1989 May;30(5):594-9. PubMed PMID: 2567265; PubMed Central PMCID: PMC1434200. 7: O'Neill KA, Gertner SB. Effects of centrally administered H2 antagonists on motor activity. Pharmacol Biochem Behav. 1987 Apr;26(4):683-6. PubMed PMID: 2885855. |
PubChem Compound | 135156 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume